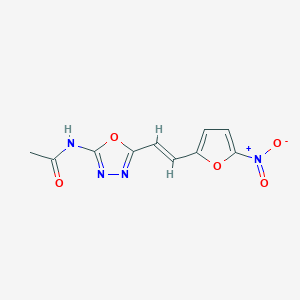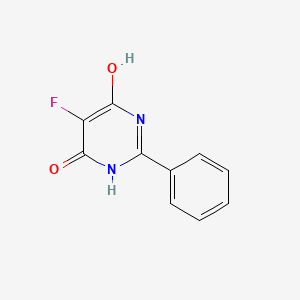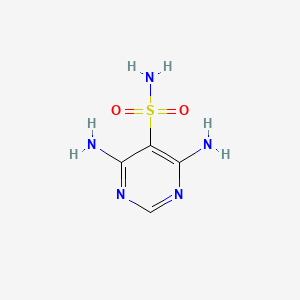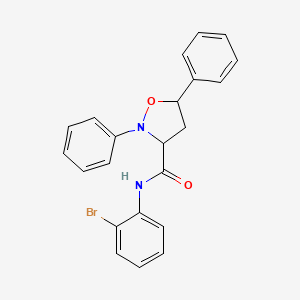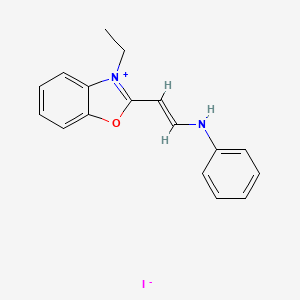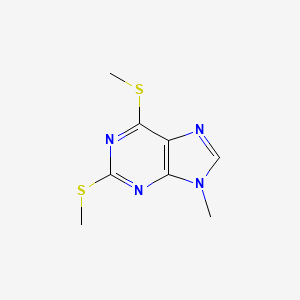
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methyl iodide in the presence of a base, followed by the introduction of methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the methylsulfanyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Reagents like halides or organometallic compounds are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its interactions with biological molecules, such as enzymes or nucleic acids.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The presence of methyl and methylsulfanyl groups can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules.
類似化合物との比較
Similar Compounds
- 7-Methyl-2,6-bis(methylsulfanyl)purine
- 6,8-bis(methylsulfanyl)-5H-purine
Comparison
Compared to similar compounds, 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine may exhibit unique chemical properties due to the specific positioning of its substituents. These differences can affect its reactivity, stability, and potential applications. For example, the presence of a methyl group at the 9-position may enhance its lipophilicity, influencing its behavior in biological systems.
特性
CAS番号 |
39008-22-5 |
|---|---|
分子式 |
C8H10N4S2 |
分子量 |
226.3 g/mol |
IUPAC名 |
9-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3 |
InChIキー |
LBACQTAXBQXLKJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=C(N=C2SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


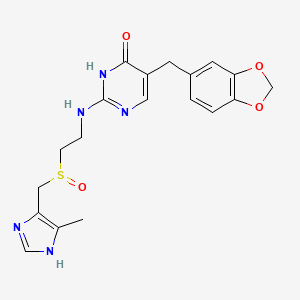
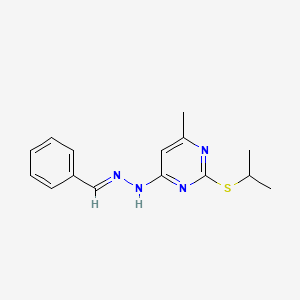
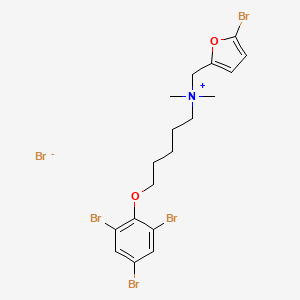
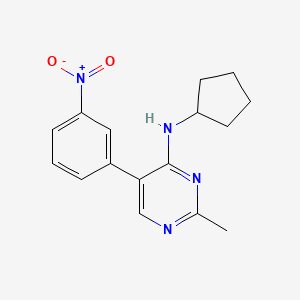
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)
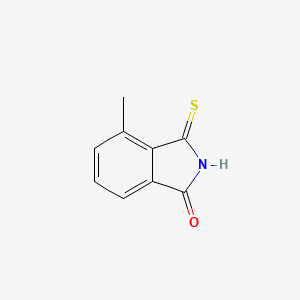
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
